ジキシアジン

概要

説明

ジキシアジンは、ジキサパジン(シュウ酸塩)としても知られており、フェノチアジン系の特徴的な抗精神病薬です。神経遮断薬および抗ヒスタミン薬として記述されています。 ジキシアジンは1969年にドイツで初めて導入され、神経遮断薬、不安解消薬、抗ヒスタミン薬として、1日12.5〜75 mgの用量で使用されています .

科学的研究の応用

Dixyrazine has several scientific research applications:

Neuroleptic and Anxiolytic: It is used in the treatment of psychiatric disorders due to its neuroleptic and anxiolytic properties.

Antihistamine: Dixyrazine is also used as an antihistamine, providing relief from allergic reactions.

Neurological Studies: It has been used in studies related to cerebral edema and other neurologically related disorders.

作用機序

ジキシアジンは、主に中枢神経系への作用によって効果を発揮します。それはドーパミンアンタゴニストとして作用し、精神病の症状を軽減するのに役立ちます。 さらに、その抗ヒスタミン特性は、その不安解消効果に貢献しています .

類似の化合物との比較

ジキシアジンは、クロルプロマジン、クロルプロチキセン、ハロペリドール、レボメプロマジン、ペルフェナジン、プロマジン、チオリダジンなど、他の第一世代の抗精神病薬と類似しています。 ジキシアジンは、神経遮断薬と抗ヒスタミン薬の特性を組み合わせたユニークな存在です .

類似の化合物

- クロルプロマジン

- クロルプロチキセン

- ハロペリドール

- レボメプロマジン

- ペルフェナジン

- プロマジン

- チオリダジン

Safety and Hazards

Dixyrazine may increase the risk or severity of CNS depression when combined with other drugs . For example, the risk or severity of CNS depression can be increased when 1,2-Benzodiazepine is combined with Dixyrazine . The serum concentration of Acebutolol can be increased when it is combined with Dixyrazine .

生化学分析

Biochemical Properties

Dixyrazine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes, proteins, and other biomolecules. As a dopamine antagonist, Dixyrazine binds to dopamine receptors, inhibiting dopamine’s action in the brain. This interaction is crucial for its antipsychotic effects. Additionally, Dixyrazine acts as an H1 receptor antagonist, blocking histamine receptors and providing antihistamine effects .

Cellular Effects

Dixyrazine influences various cellular processes and cell types. It affects cell signaling pathways by inhibiting dopamine receptors, which can alter neurotransmitter release and neuronal activity. This inhibition can lead to changes in gene expression and cellular metabolism, impacting overall cell function. Dixyrazine’s antihistamine properties also affect immune cells by blocking histamine receptors, reducing allergic reactions and inflammation .

Molecular Mechanism

At the molecular level, Dixyrazine exerts its effects through binding interactions with dopamine and histamine receptors. By acting as a dopamine antagonist, it inhibits dopamine’s action, leading to reduced psychotic symptoms. As an H1 receptor antagonist, Dixyrazine blocks histamine receptors, preventing histamine from exerting its effects. These interactions result in enzyme inhibition and changes in gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Dixyrazine’s effects can change over time. Studies have shown that Dixyrazine penetrates rapidly into the spinal fluid, with a cerebrospinal fluid/plasma ratio of 0.3 within 10 minutes of administration. The sedative and anxiolytic effects are most pronounced during the first 30 minutes after administration. Over time, the drug’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Dixyrazine vary with different dosages in animal models. At therapeutic doses, Dixyrazine provides antipsychotic and anxiolytic effects. At higher doses, it can cause toxic or adverse effects, such as sedation and central nervous system depression. These threshold effects highlight the importance of dosage regulation in clinical settings .

Metabolic Pathways

Dixyrazine is involved in various metabolic pathways, primarily through its interaction with liver enzymes. It undergoes phase I and phase II metabolic reactions, where it is metabolized and excreted from the body. These metabolic pathways can influence the drug’s efficacy and duration of action .

Transport and Distribution

Dixyrazine is transported and distributed within cells and tissues through various mechanisms. Its physicochemical properties, such as molecular size and solubility, influence its ability to cross cell membranes. Dixyrazine can be transported actively or passively, depending on the membrane’s permeability and the presence of transport proteins .

Subcellular Localization

The subcellular localization of Dixyrazine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the drug’s therapeutic effects and its interactions with cellular components .

準備方法

ジキシアジンの合成には、いくつかの手順が含まれます。

ソジアミドアルキル化: フェノチアジンを1-ブロモ-3-クロロ-2-メチルプロパンでアルキル化して、10-(3-クロロ-2-メチルプロピル)フェノチアジンを生成します。

側鎖の完成: 側鎖は、1-[2-(2-ヒドロキシエトキシ)エチル]ピペラジンとハロゲンの置換によるアルキル化によって完成されます.

化学反応の分析

ジキシアジンは、以下を含むさまざまな化学反応を起こします。

酸化: ジキシアジンは、特定の条件下で酸化される可能性がありますが、詳細な試薬と条件は広く文書化されていません。

科学研究への応用

ジキシアジンには、いくつかの科学研究への応用があります。

神経遮断薬および不安解消薬: 神経遮断薬および不安解消薬の特性により、精神障害の治療に使用されています。

抗ヒスタミン薬: ジキシアジンは抗ヒスタミン薬としても使用され、アレルギー反応の緩和を提供します.

神経学的調査: 脳浮腫やその他の神経学的関連疾患に関する研究で使用されてきました.

類似化合物との比較

Dixyrazine is similar to other first-generation antipsychotics such as chlorpromazine, chlorprothixene, haloperidol, levomepromazine, perphenazine, promazine, and thioridazine. Dixyrazine is unique in its combination of neuroleptic and antihistamine properties .

Similar Compounds

- Chlorpromazine

- Chlorprothixene

- Haloperidol

- Levomepromazine

- Perphenazine

- Promazine

- Thioridazine

特性

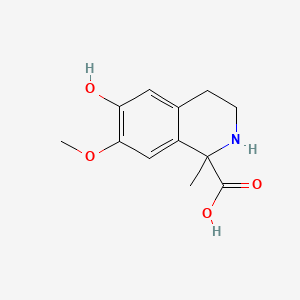

IUPAC Name |

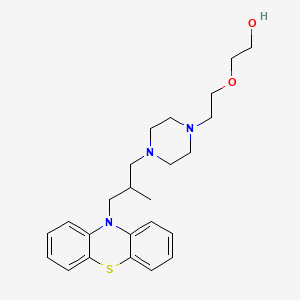

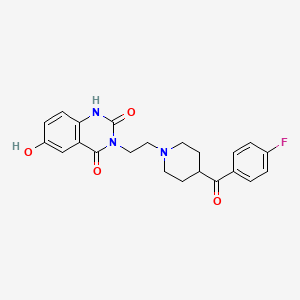

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUMPGNGDNTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947639 | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470-73-7 | |

| Record name | Dixyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2470-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dixyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dixyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dixyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIXYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dixyrazine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that dixyrazine likely exerts its effects by interacting with various neurotransmitter systems in the central nervous system. Studies indicate potential interactions with alpha-adrenergic receptors , influencing vascular tone and cardiovascular reflexes. Further research is needed to fully elucidate its complex pharmacological actions.

Q2: What are the downstream effects of dixyrazine's interaction with its targets?

A2: Dixyrazine's interactions with neurotransmitter systems, particularly its potential alpha-adrenergic effects, contribute to its observed clinical effects. For instance, its influence on vascular tone may explain its efficacy in reducing postoperative vomiting in children undergoing strabismus surgery [[8], ]. Further investigation is necessary to comprehensively understand its downstream effects and their clinical implications.

Q3: What is the molecular formula and weight of dixyrazine?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of dixyrazine. To obtain this information, it is recommended to consult chemical databases or the compound's official documentation.

Q4: Is there any spectroscopic data available for dixyrazine?

A4: Yes, one study employed gas chromatography-mass spectrometry to determine dixyrazine concentrations in human blood . This technique provides structural information and allows for the quantification of the drug in biological samples. Further research might explore other spectroscopic techniques to characterize dixyrazine's structure in detail.

Q5: How does dixyrazine perform under various conditions?

A5: The provided research primarily focuses on dixyrazine's pharmacological properties and clinical applications rather than its material compatibility and stability under diverse conditions. This area requires further investigation to understand its behavior in different environments.

Q6: Does dixyrazine exhibit any catalytic properties?

A6: The available research primarily focuses on dixyrazine's pharmacological properties as a drug rather than its potential catalytic activities. Further research is needed to explore this aspect of the compound.

Q7: How do structural modifications of dixyrazine affect its activity, potency, and selectivity?

A7: While the research excerpts don't directly address the impact of specific structural modifications on dixyrazine's activity, one study explored the chiral resolution of dixyrazine and other phenothiazines on the Chiralcel OJ-R phase . The research demonstrated that the size of substituents on the side-chain nitrogen influenced chiral interactions with the stationary phase, ultimately affecting the separation of enantiomers. These findings suggest that structural modifications can significantly impact dixyrazine's pharmacological properties and warrant further investigation.

Q8: What is known about the stability of dixyrazine under various conditions?

A8: The provided research primarily focuses on dixyrazine's clinical applications and does not provide specific details regarding its stability under various conditions. Further research is needed to establish its stability profile, which is crucial for developing stable and effective formulations.

Q9: Is there information available regarding dixyrazine's compliance with SHE regulations?

A9: The research excerpts do not provide specific information regarding dixyrazine's compliance with SHE (Safety, Health, and Environment) regulations. Compliance with such regulations is crucial for the development and marketing of any pharmaceutical compound and requires thorough assessment and documentation.

Q10: What is the pharmacokinetic profile of dixyrazine?

A10: Research indicates that dixyrazine exhibits low and highly variable oral bioavailability, ranging from 1% to 24% in fasting subjects . Interestingly, food intake significantly improves its bioavailability, likely due to reduced presystemic metabolism . Further research should explore factors influencing its absorption, distribution, metabolism, and excretion to optimize its therapeutic use.

Q11: What are the key findings from clinical trials investigating dixyrazine's therapeutic potential?

A11: Clinical trials have primarily explored dixyrazine's antiemetic properties and its potential as a premedication agent. Research suggests that dixyrazine effectively reduces postoperative nausea and vomiting (PONV) in various surgical settings, including pediatric strabismus surgery [[8], [[11], ] and laparoscopic cholecystectomy . Additionally, it has shown promise in reducing the incidence of PONV in children receiving patient-controlled analgesia with morphine . While promising, further research is needed to confirm these findings and explore its potential in other therapeutic areas.

Q12: Are there any known mechanisms of resistance to dixyrazine?

A12: The available research does not provide specific details on resistance mechanisms to dixyrazine. Exploring potential resistance mechanisms is essential for understanding its long-term clinical utility and for guiding the development of strategies to mitigate or circumvent such resistance.

Q13: Are there any specific drug delivery strategies being explored for dixyrazine?

A13: The research excerpts do not mention specific drug delivery strategies being investigated for dixyrazine.

Q14: Are there any known biomarkers associated with dixyrazine's efficacy or adverse effects?

A14: The available research does not identify specific biomarkers associated with dixyrazine's efficacy or adverse effects. Identifying such biomarkers would be valuable for predicting treatment response, monitoring treatment efficacy, and potentially personalizing dixyrazine therapy.

Q15: What analytical methods are commonly used to characterize and quantify dixyrazine?

A15: Research highlights the use of high-pressure liquid chromatography (HPLC) to measure dixyrazine concentrations in plasma . HPLC, a versatile and sensitive technique, enables the separation and quantification of dixyrazine in biological samples, facilitating pharmacokinetic studies. Additionally, as mentioned earlier, gas chromatography-mass spectrometry (GC-MS) has been employed to determine dixyrazine levels in human blood . GC-MS offers high sensitivity and specificity for analyzing dixyrazine and its potential metabolites in complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

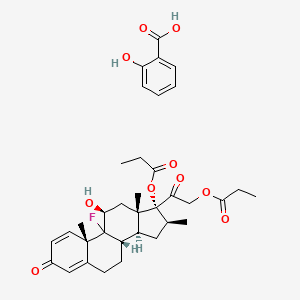

![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)